molecular formula C12H18BrN3 B3059561 5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine CAS No. 690264-86-9

5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine

Cat. No. B3059561
CAS RN: 690264-86-9
M. Wt: 284.20
InChI Key: ROWJHUMFSGYAIN-UHFFFAOYSA-N
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Description

“5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine” is a chemical compound that is part of the pyridine family . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine” are not well documented in the available literature .

Scientific Research Applications

1. Synthesis and Vasodilation Properties

Aromatic nucleophilic substitution reactions involving piperidine and other amines with 2-bromo-3-pyridinecarboxylate derivatives led to the synthesis of compounds with considerable vasodilation properties. Certain synthesized pyridinecarboxylates demonstrated remarkable vasodilation potency, indicating potential applications in cardiovascular therapies (Girgis et al., 2008).

2. Chemical Synthesis of Pyrimidines and Isoquinolines

Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate underwent reactions to produce derivatives like 5,8-Diamino-Substituted Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines. These reactions and the subsequent amination processes indicate the compound's potential as a precursor for various organic synthesis applications (Paronikyan et al., 2016).

3. Synthesis of Pyridine-Based Derivatives

The compound was used in Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives, showcasing its utility in the formation of complex organic molecules with potential applications in materials science and pharmaceuticals. These derivatives were subjected to various analyses, including density functional theory (DFT) studies, to understand their reaction pathways and potential applications as chiral dopants for liquid crystals. Additionally, some derivatives exhibited significant biological activities, including anti-thrombolytic and biofilm inhibition activities, highlighting their potential in therapeutic applications (Ahmad et al., 2017).

4. Synthesis and Antibacterial Properties

A methodology for synthesizing 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives was introduced. These newly synthesized compounds were evaluated for their potential antibacterial activity, showing that some derivatives are moderately valuable compared to reference drugs, indicating potential pharmaceutical applications (Afrough et al., 2019).

Safety and Hazards

The safety and hazards associated with “5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine” are not well documented in the available literature .

properties

IUPAC Name

5-bromo-N-(2-piperidin-1-ylethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c13-11-4-5-12(15-10-11)14-6-9-16-7-2-1-3-8-16/h4-5,10H,1-3,6-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJHUMFSGYAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001231070
Record name 5-Bromo-N-[2-(1-piperidinyl)ethyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[2-(piperidin-1-yl)ethyl]pyridin-2-amine

CAS RN

690264-86-9
Record name 5-Bromo-N-[2-(1-piperidinyl)ethyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690264-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-[2-(1-piperidinyl)ethyl]-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001231070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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